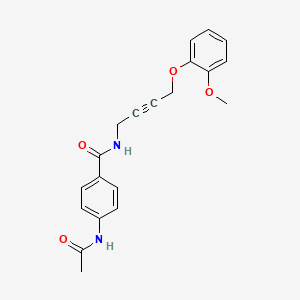

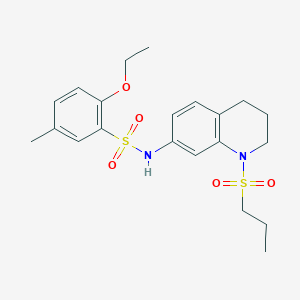

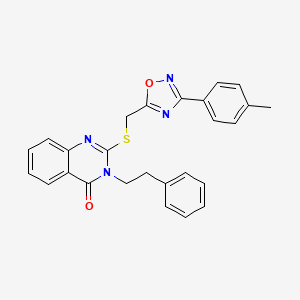

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and biologically active compounds . The indole group is known to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .

Molecular Structure Analysis

The structure of newly synthesized compounds is typically established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Indole is known to be crystalline and colorless in nature with specific odors .科学的研究の応用

C-N Bond Formations : tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations (Sau et al., 2018).

Morpholine Derivatives Synthesis : A novel approach has been developed for the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, indicating the versatility of tert-butyl-based compounds in organic synthesis (D’hooghe et al., 2006).

Herbicide Analysis : tert-Butyl group derivatives have been used in the sensitive gas chromatographic analysis of herbicides like glyphosate and glufosinate, demonstrating their utility in environmental chemistry (Tsunoda, 1993).

Chemical Synthesis Innovations : The synthesis of unnatural amino acids and their derivatives, such as triazolylalanine analogues, utilizing tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, showcases the chemical versatility of these compounds (Patil & Luzzio, 2017).

Oxidation Catalysts : Dioxidomolybdenum(VI) complexes of tert-butyl morpholine derivatives have shown potential as catalysts for oxygen atom transfer and oxidation reactions, indicating their application in catalysis (Maurya et al., 2016).

Polymerization Studies : Research into the polymerization of alkyl methacrylates with tert-butoxy radicals, derived from tert-butyl-based compounds, provides insights into polymer chemistry (Griffiths et al., 1982).

Schiff-base Ligands in Copper Complexes : Copper(II) complexes with Schiff-base ligands, including tert-butyl morpholine derivatives, have been synthesized and evaluated for their catalytic activity in alcohol oxidation (Bhattacharjee et al., 2017).

Synthesis of HIV-1 Inhibitors : The oxalylation of aryl methyl ketones with tert-butyl methyl oxalate has been used in synthesizing aryl beta-diketo acids, a new class of HIV-1 integrase inhibitors (Jiang et al., 2003).

作用機序

Target of Action

The primary targets of this compound are the RCAR/ (PYR/PYL) receptor proteins . These receptors are crucial in various biological processes and have been identified as promising structures for interaction with this compound .

Mode of Action

The compound interacts with its targets, the RCAR/ (PYR/PYL) receptor proteins, by binding to them . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) , indicating a strong interaction between the compound and its targets.

Biochemical Pathways

The compound’s interaction with the RCAR/ (PYR/PYL) receptor proteins affects the downstream biochemical pathways associated with these receptors . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the RCAR/ (PYR/PYL) receptor proteins . The strong binding affinity suggests that the compound could potentially modulate the biological processes controlled by these receptors.

将来の方向性

特性

IUPAC Name |

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXBHZVWQCEQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)

![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)

![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)